molecular formula C11H15O3P B14302860 2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one CAS No. 118970-30-2

2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one

Cat. No.: B14302860
CAS No.: 118970-30-2
M. Wt: 226.21 g/mol
InChI Key: TXLDFJXGDYSBGN-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one is an organophosphorus compound characterized by the presence of a phospholane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one typically involves the reaction of phenylphosphonic dichloride with 2,3-dihydroxy-2-methylbutane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phospholane derivatives with reduced functional groups.

    Substitution: Formation of alkylated phospholane derivatives.

Scientific Research Applications

2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methyl-1-phenyl-propan-1-one: A compound with a similar phenyl and hydroxyl group but lacking the phospholane ring.

    2,3-Dihydroxy-1,3-diphenyl-1-propanone: Another compound with dihydroxy and phenyl groups but different structural arrangement.

Uniqueness

2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one is unique due to the presence of the phospholane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in various fields.

Properties

CAS No.

118970-30-2

Molecular Formula

C11H15O3P

Molecular Weight

226.21 g/mol

IUPAC Name

2-methyl-1-oxo-1-phenyl-1λ5-phospholane-2,3-diol

InChI

InChI=1S/C11H15O3P/c1-11(13)10(12)7-8-15(11,14)9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3

InChI Key

TXLDFJXGDYSBGN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCP1(=O)C2=CC=CC=C2)O)O

Origin of Product

United States

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